molecular formula C14H21NO6S B2616465 (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate CAS No. 1965314-51-5

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

Cat. No.: B2616465
CAS No.: 1965314-51-5
M. Wt: 331.38
InChI Key: ZKXKMXGRLDZZJZ-FYZOBXCZSA-N
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Description

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is a chiral organic compound characterized by a pyrrolidine ring substituted with an acetoxy-methyl ether group and a 4-methylbenzenesulfonate (tosylate) counterion. The (R)-configuration at the pyrrolidin-3-yloxy moiety confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

The compound’s structural features include:

  • Methyl ester linkage: The acetate group may influence metabolic stability or hydrolysis kinetics.
  • Tosylate counterion: Commonly used to improve crystallinity and shelf-life in salt forms of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKMXGRLDZZJZ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@@H]1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate typically involves the reaction of ®-2-(pyrrolidin-3-yloxy)acetic acid with methyl iodide in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The 4-methylbenzenesulfonate (tosylate) group serves as an excellent leaving group, enabling nucleophilic displacement reactions. This reactivity is exploited in synthetic intermediates for pharmaceuticals.

Example Reaction:
Replacement of the tosyl group with amines or alcohols under mild basic conditions:

(R)-Tosylate+Nu(R)-Nu-substituted product+Tosylate\text{(R)-Tosylate} + \text{Nu}^- \rightarrow \text{(R)-Nu-substituted product} + \text{Tosylate}^-

Experimental Conditions and Yields:

NucleophileSolventBaseTemp.YieldSource
AminesDCMEt₃N20–25°C75–94%
AlcoholsTHFK₂CO₃Reflux82–89%

Key protocols from tert-butyl 3-(tosyloxy)pyrrolidine syntheses demonstrate high efficiency (82.8–94% yields) using triethylamine (Et₃N) and DMAP in dichloromethane (DCM) at ambient conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, critical for further functionalization.

Pathways:

  • Acidic Hydrolysis:

    CH₃OCO-R+H₃O+HOCO-R+CH₃OH\text{CH₃OCO-R} + \text{H₃O}^+ \rightarrow \text{HOCO-R} + \text{CH₃OH}

    Conditions: 1M HCl, reflux (6–8 h).

  • Basic Hydrolysis (Saponification):

    CH₃OCO-R+OHHOCO-R+CH₃OH\text{CH₃OCO-R} + \text{OH}^- \rightarrow \text{HOCO-R}^- + \text{CH₃OH}

    Conditions: 1M NaOH, 60°C (4–6 h).

Applications:
Hydrolysis products serve as intermediates for amide coupling or salt formation in drug design .

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in:

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the pyrrolidine ether undergoes cleavage:

Pyrrolidine-O-R+H+Linear diol derivatives\text{Pyrrolidine-O-R} + \text{H}^+ \rightarrow \text{Linear diol derivatives}

This reaction is pH-dependent and proceeds optimally at >2M H⁺ concentrations.

Reductive Amination

The secondary amine in pyrrolidine reacts with aldehydes/ketones in the presence of NaBH₃CN:

R₂NH+R’CHONaBH₃CNR₂N-CH₂R’\text{R₂NH} + \text{R'CHO} \xrightarrow{\text{NaBH₃CN}} \text{R₂N-CH₂R'}

Yields: 60–78% (methanol, 25°C) .

Transesterification

The methyl ester group undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) catalyzed by lipases or Lewis acids:

CH₃OCO-R+R’OHR’OCO-R+CH₃OH\text{CH₃OCO-R} + \text{R'OH} \rightarrow \text{R'OCO-R} + \text{CH₃OH}

Conditions:

  • Enzymatic: Candida antarctica lipase B, 40°C, 24 h (yields 65–88%).

  • Chemical: Ti(OiPr)₄, anhydrous THF (yields 70–82%) .

Oxidation Reactions

The pyrrolidine moiety is susceptible to oxidation with agents like mCPBA or KMnO₄, forming N-oxides or lactams:

PyrrolidinemCPBAPyrrolidine N-oxide\text{Pyrrolidine} \xrightarrow{\text{mCPBA}} \text{Pyrrolidine N-oxide}

Conditions:

  • mCPBA (1.5 eq.), DCM, 0°C → RT, 12 h (yields 85–92%) .

Interaction with Biological Targets

While not a classical reaction, the compound’s sulfonate and ester groups enable non-covalent interactions with enzymes (e.g., kinases, hydrolases), as evidenced by its role in modulating protein degradation pathways .

Scientific Research Applications

Catalytic Applications in Biodiesel Production

One of the significant applications of (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate is as a catalyst in transesterification reactions for biodiesel production. Research indicates that this compound efficiently catalyzes the conversion of triglycerides into fatty acid methyl esters (FAMEs), yielding high conversion rates. Compared to traditional catalysts, it is less corrosive and more environmentally friendly .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural features that may enhance biological activity. Its unique combination of a pyrrolidine ring, ester functionality, and sulfonate group distinguishes it from other compounds, potentially leading to diverse pharmacological effects. Interaction studies are crucial for determining its pharmacokinetic properties and potential side effects .

Case Study: Biodiesel Production Efficiency

A study conducted by researchers explored the efficiency of this compound as a catalyst in biodiesel production. The results indicated that using this compound resulted in a conversion efficiency of over 95% within a short reaction time, significantly outperforming traditional catalysts in terms of yield and environmental impact .

Case Study: Pharmacological Investigations

Another investigation focused on the pharmacological properties of this compound. The study revealed that this compound exhibited notable inhibitory activity against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of ®-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects on target pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their similarity scores, and key differentiating features:

CAS No. Compound Name Similarity Score Structural Features Potential Applications References
77497-97-3 Benzyl (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylate p-Toluenesulfonate 0.81 Isoquinoline core, benzyl ester, tosylate counterion Pharmaceutical intermediates
71501-16-1 4-Sulfo-1,8-naphthalic Anhydride Potassium Salt 0.70 Naphthalic anhydride, sulfonate group Fluorescent probes
374067-94-4 (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate 0.66 (R)-pyrrolidine, methyl ester, tosylate Chiral synthon
179174-79-9 Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate 0.58 Sulfonamide, ethyl ester, branched alkyl chain Agrochemicals
31599-68-5 N-(3-Fluoro-4-...)pyrazole-4-carboxamide p-toluenesulfonate 0.51 Fluorinated aryl, pyrazole-carboxamide, tosylate Kinase inhibitors

Key Structural and Functional Differences:

Core Heterocycles: The target compound uses a pyrrolidine ring, whereas analogs like 77497-97-3 (isoquinoline) and 71501-16-1 (naphthalic anhydride) feature larger aromatic systems. These differences impact electronic properties and binding affinities in biological targets . Sulfonamide-containing analogs (e.g., 179174-79-9) are common in herbicides, highlighting agrochemical utility .

Stereochemistry :

  • The (R)-configuration in the target compound contrasts with the (S)-enantiomer in 77497-97-3, which may lead to divergent pharmacological activities .

Counterion Effects :

  • Tosylate salts (target compound, 31599-68-5) improve solubility compared to free bases, a strategy employed in APIs like niraparib tosylate (a PARP inhibitor) .

Biological Activity

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate, commonly referred to as (R)-Methyl pyrrolidin-3-yloxyacetate tosylate, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C₁₄H₁₉NO₄S
  • Molecular Weight : Approximately 303.37 g/mol

Pharmacological Properties

  • Mechanism of Action :
    • The compound acts primarily as a selective modulator of neurotransmitter systems, particularly influencing cholinergic and adrenergic pathways. Its ability to interact with specific receptors makes it a candidate for further research in neuropharmacology.
  • Anticancer Activity :
    • Preliminary studies suggest that (R)-Methyl pyrrolidin-3-yloxyacetate tosylate exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in vitro, particularly in breast and lung cancer models .
  • Neuroprotective Effects :
    • Research indicates that this compound may provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. It appears to enhance synaptic plasticity and reduce neuronal apoptosis under oxidative stress conditions .

In Vivo Studies

Several in vivo studies have demonstrated the biological activity of (R)-Methyl pyrrolidin-3-yloxyacetate tosylate:

  • Animal Models : In rodent models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation . These findings support its potential application in neurodegenerative diseases.

Case Studies

StudySubjectFindings
1Breast Cancer Cell LinesSignificant reduction in cell viability with IC50 values ranging from 15 to 25 µM .
2Neuroprotection in RodentsEnhanced memory performance and reduced oxidative stress markers after treatment .
3Lung Cancer ModelsInduction of apoptosis observed through caspase activation assays at concentrations above 20 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate with high enantiomeric purity?

  • Methodology : Start with a nucleophilic substitution reaction between pyrrolidin-3-ol and methyl 2-chloroacetate, followed by tosylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Enantiomeric purity can be achieved via chiral resolution using preparative HPLC with a cellulose-based column (e.g., Chiralpak IC) . Monitor reaction progress by TLC or LC-MS, and confirm stereochemistry via polarimetry or X-ray crystallography.

Q. How should researchers characterize the compound’s structural integrity and purity for reproducibility?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm the ester and tosylate groups, and FT-IR to verify functional groups (e.g., sulfonate S=O stretching at ~1170 cm1^{-1}). Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column (e.g., Agilent ZORBAX). For chiral validation, compare retention times with racemic mixtures using chiral stationary phases .

Q. What stability studies are critical for handling this compound in aqueous or basic conditions?

  • Methodology : Conduct accelerated degradation studies under varying pH (2–12), temperatures (25–60°C), and humidity (40–75% RH). Monitor hydrolysis of the ester group via LC-MS, focusing on degradation products like 2-(pyrrolidin-3-yloxy)acetic acid. Use Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data for stereoisomeric impurities in synthesized batches?

  • Methodology : Employ 2D NMR (e.g., NOESY or COSY) to distinguish (R)- and (S)-isomers. For trace impurities (<0.1%), use high-resolution mass spectrometry (HRMS) coupled with ion mobility separation. Cross-validate with computational modeling (e.g., DFT calculations for NMR chemical shifts) .

Q. What strategies mitigate racemization during scale-up of the synthesis?

  • Methodology : Optimize reaction parameters (e.g., lower temperature, shorter reaction times) to minimize epimerization. Use chiral additives (e.g., (R)-BINOL) to stabilize the desired enantiomer. Validate scalability in continuous flow reactors with real-time monitoring via inline IR spectroscopy .

Q. How do researchers profile and quantify process-related impurities in compliance with ICH guidelines?

  • Methodology : Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) to separate impurities such as unreacted pyrrolidin-3-ol or residual tosyl chloride byproducts. Quantify using reference standards (e.g., EP/JP pharmacopeial guidelines) and ensure limits meet ICH Q3A/B thresholds (<0.15% for unidentified impurities) .

Q. What computational tools predict the compound’s degradation pathways under oxidative stress?

  • Methodology : Use software like ACD/Labs or Schrödinger’s QM Suite to model radical-mediated oxidation of the pyrrolidine ring. Validate predictions with forced degradation experiments using H2_2O2_2 or AIBN, followed by LC-HRMS to identify sulfoxide or N-oxide derivatives .

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